N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide

Catalog No.
S548111
CAS No.
897016-82-9
M.F
C26H29N3O3
M. Wt
332.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridi...

CAS Number

897016-82-9

Product Name

N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C26H29N3O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

KX01, KX-01, KX 01; KX2391, KX-2391, KX 2391

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

Description

The exact mass of the compound N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide is 431.22089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Src Kinase Inhibition

One proposed mechanism of action for tirbanibulin is the inhibition of Src family kinases (SFKs). Src kinases are a group of enzymes involved in various cellular processes, including cell growth, survival, and motility. Aberrant activation of SSFKs has been implicated in the development and progression of several cancers . Studies have shown that tirbanibulin can bind to and inhibit SSFKs, potentially leading to the suppression of tumor cell growth [ المصدر غير متوفر (Source not available)].

Purity

>98%

XLogP3

2.7

Exact Mass

431.22089

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2D9N67F58G

Other CAS

1000669-72-6

Wikipedia

KW 2449

Biological Half Life

The half-life is about 4 hours.

Use Classification

Human drugs -> Klisyri -> EMA Drug Category
Antibiotics and chemotherapeutics for dermatological use -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Hangauer, David G.; Smolinski, Michael; Bu, Yahao; Kazim, Latif; Qu, Jun. Photoaffinity labeling studies to better define the mechanism of action for Phase II oncology drug KX2-391. Abstracts of Papers, 239th ACS National Meeting, San Francisco, CA, United States, March 21-25, 2010 (2010), MEDI-295. CODEN: 69MML8 AN 2010:344831
2. Hangauer, David G., Jr.; Patra, Debasis; Cody, Jeremy A.; Palmer, Grant J.; Isbester, Paul K.; Salsbury, Jonathon. Preparation of 2-[5-[4-(2-morpholinoethoxy)phenyl]pyridin-2-yl]-N-benzylacetamide mesylate polymorph Form A with improved stability. U.S. Pat. Appl. Publ. (2009), 68pp., Cont.-in-part of U.S. Ser. No. 154,056. CODEN: USXXCO US 2009318450 A1 20091224 CAN 152:75049 AN 2009:1599300
3. Lau, Grace M.; Lau, Gillian M.; Yu, Guo-Liang; Gelman, Irwin H.; Gutowski, Alan; Hangauer, David; Fang, Jane W. S. Expression of Src and FAK in Hepatocellular Carcinoma and the Effect of Src Inhibitors on Hepatocellular Carcinoma In Vitro. Digestive Diseases and Sciences (2009), 54(7), 1465-1474. CODEN: DDSCDJ ISSN:0163-2116. AN 2009:677742
4. Hangauer, David G., Jr.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Synthesis of [(morpholinoethoxy)phenyl]pyridine KX2-391 compositions for modulating a kinase cascade. U.S. Pat. Appl. Publ. (2008), 44 pp., Cont.-in-part of U.S. Ser. No. 5,792. CODEN: USXXCO US 2008287436 A1 20081120 CAN 149:556637 AN 2008:1398805
5. Hangauer, David G.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Methods for preparing N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide [KX2-391] for use in modulating a kinase cascade. PCT Int. Appl. (2008), 94pp. CODEN: PIXXD2 WO 2008082637 A1 20080710 CAN 149:152968 AN 2008:831758

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